1H-Imidazole, 1-nitroso-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

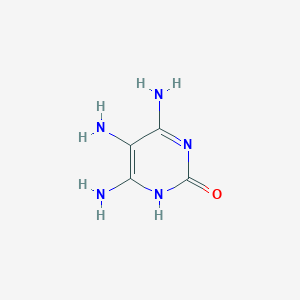

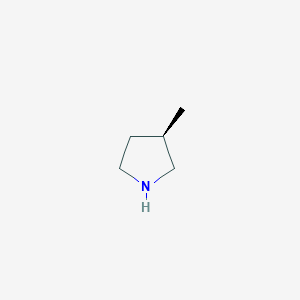

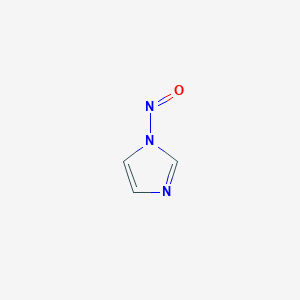

1-Nitroso-1H-imidazole is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazole, 1-nitroso- include a molecular weight of 97.08 g/mol, a topological polar surface area of 47.2 Ų, and a complexity of 74.6 .

科学的研究の応用

Analytical Method Development

1-Nitroso-1H-imidazole is utilized in the development of analytical methods, particularly in the validation of analytical procedures for nitrosamines . It serves as a standard in the quantification and identification of nitrosamine impurities in pharmaceuticals, ensuring compliance with regulatory guidelines.

Drug Discovery and Therapeutic Potential

The imidazole ring, a core structure in 1-nitroso-1h-imidazole, is integral to the synthesis of various drugs. Derivatives of imidazole exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral effects . Nitroso-imidazole compounds, in particular, have been explored for their bactericidal properties and potential use in treating infectious diseases.

Organic Synthesis

In organic chemistry, 1-nitroso-1h-imidazole acts as a diazotizing reagent. It’s instrumental in synthesizing azo dyes, which are prevalent in the textile industry, and in preparing other important intermediates like aryl azides and azoxy compounds .

Catalysis

Imidazole derivatives, including 1-nitroso-1h-imidazole, find applications in catalysis. They are used to facilitate various chemical reactions, contributing to the synthesis of complex molecules and materials .

Biochemical Research

Studies have indicated that 1-nitroso-1h-imidazole can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This makes it a valuable compound for biochemical research aimed at understanding and combating various diseases.

Physiological Effects

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, causing skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Biochemical Pathways

1-Nitroso-1H-imidazole affects several biochemical pathways. It is part of the imidazole group, a key chemical group present in several types of biomolecules, including histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .

Pharmacokinetics

, which could influence its bioavailability.

Action Environment

The action of 1-nitroso-1H-imidazole can be influenced by environmental factors. For instance, it is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . Its intramolecular nature allows it to be easily excited by light, leading to its emission . It is also sensitive to pH and temperature changes, which can enhance its fluorescence .

特性

IUPAC Name |

1-nitrosoimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVQKUTHDFBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-nitroso- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)